molecular formula C8H10N2O4S B14079075 N-(3-nitrophenyl)ethanesulfonamide CAS No. 5642-18-2

N-(3-nitrophenyl)ethanesulfonamide

Cat. No.: B14079075
CAS No.: 5642-18-2
M. Wt: 230.24 g/mol
InChI Key: SNHZVVWGMFAXGE-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)ethanesulfonamide: is an organic compound with the molecular formula C₈H₁₀N₂O₄S It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)ethanesulfonamide typically involves the reaction of 3-nitroaniline with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{3-nitroaniline} + \text{ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrophenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

    Reduction: N-(3-aminophenyl)ethanesulfonamide.

    Substitution: Depending on the nucleophile used, various substituted ethanesulfonamides can be formed.

Scientific Research Applications

N-(3-nitrophenyl)ethanesulfonamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)ethanesulfonamide is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site.

Comparison with Similar Compounds

  • N-(4-nitrophenyl)ethanesulfonamide
  • N-(2-nitrophenyl)ethanesulfonamide
  • N-(3-nitrophenyl)methanesulfonamide

Comparison: N-(3-nitrophenyl)ethanesulfonamide is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its isomers, the 3-nitro derivative may exhibit different chemical and biological properties due to steric and electronic effects.

Properties

CAS No.

5642-18-2

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

N-(3-nitrophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-2-15(13,14)9-7-4-3-5-8(6-7)10(11)12/h3-6,9H,2H2,1H3

InChI Key

SNHZVVWGMFAXGE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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